molecular formula C11H14N2O2 B12633019 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 918900-56-8

2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No.: B12633019
CAS No.: 918900-56-8
M. Wt: 206.24 g/mol
InChI Key: FYKGJTBCKZERNI-UHFFFAOYSA-N
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Description

2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a benzene ring fused to an azepine ring, with a methyl group at the second position and a nitro group at the eighth position. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine typically involves the nitration of a precursor benzazepine compound. One common method includes the nitration of 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Methyl-8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro group can participate in redox reactions, potentially influencing the compound’s binding affinity and activity at these receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Uniqueness: The presence of both the methyl and nitro groups in 2-Methyl-8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. The combination of these functional groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .

Properties

CAS No.

918900-56-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-methyl-8-nitro-1,3,4,5-tetrahydro-2-benzazepine

InChI

InChI=1S/C11H14N2O2/c1-12-6-2-3-9-4-5-11(13(14)15)7-10(9)8-12/h4-5,7H,2-3,6,8H2,1H3

InChI Key

FYKGJTBCKZERNI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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